molecular formula C21H22N4O3S B2506272 (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021035-51-7

(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2506272
CAS No.: 1021035-51-7
M. Wt: 410.49
InChI Key: QWDIOZHMBCUGDT-UHFFFAOYSA-N
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Description

(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Syntheses of Pyridazinone Derivatives : A study detailed the synthesis of novel thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines, and phthalazine derivatives from 4-cyano-5,6-dimethyl-3-pyridazinone. These derivatives were achieved through reactions with aromatic aldehydes, thiourea, and other compounds, leading to potential insights into the synthesis of related compounds like the one (Gaby et al., 2003).

Biochemical Applications

  • Antioxidant Properties : Research on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, suggests the potential for pyridazinone derivatives to exhibit antioxidant activity. This research might indicate a direction for studying the antioxidant properties of the compound (Balaydın et al., 2010).

Therapeutic Research

  • Anti-Inflammatory and Analgesic Agents : A study synthesized new Mannich Bases of arylpyridazinones as analgesic and anti-inflammatory agents. This research indicates the potential pharmacological applications of pyridazinone derivatives in developing new therapeutic agents (Gökçe et al., 2005).

Materials Science Applications

  • Fluorescent Logic Gates : Research involving the synthesis of solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates showcases the use of pyridazinone derivatives in materials science, particularly in developing fluorescent materials for sensing applications (Gauci & Magri, 2022).

Mechanism of Action

Properties

IUPAC Name

[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-17-7-5-15(14-18(17)28-2)16-6-8-20(23-22-16)24-9-11-25(12-10-24)21(26)19-4-3-13-29-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDIOZHMBCUGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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